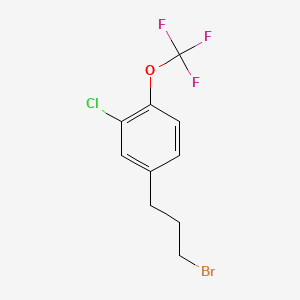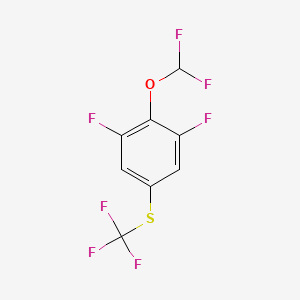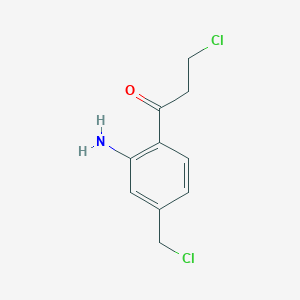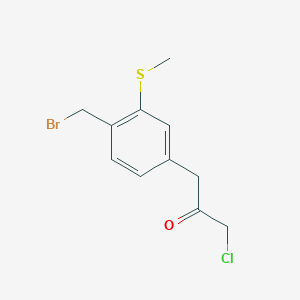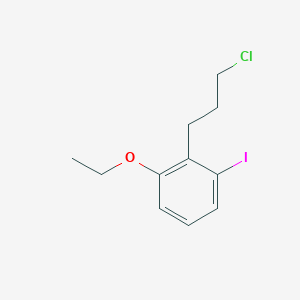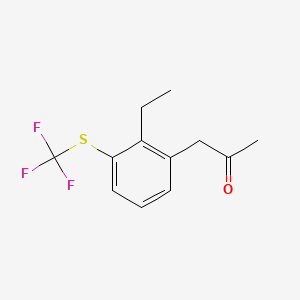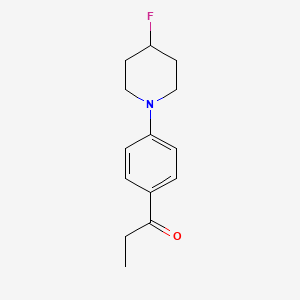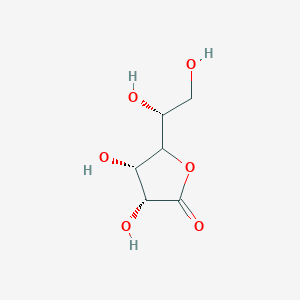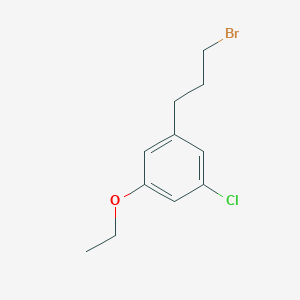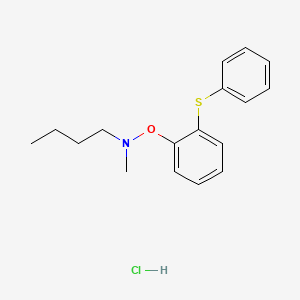
Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride involves several steps. One common method starts with the reaction of phenol with chloroacetic acid in the presence of sodium hydroxide to form phenoxy acetic acid . This intermediate can then undergo further reactions to introduce the butylamine and N-methyl groups, followed by the addition of the phenylthio group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenylthio groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Butylamine, N-methyl-4-(o-(phenylthio)phenoxy)-, hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A primary amine with stimulant properties.
N-Methyl-4-(octyloxy)-m-anisidine hydrochloride: Another compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100482-77-7 |
|---|---|
Molecular Formula |
C17H22ClNOS |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylsulfanylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-3-4-14-18(2)19-16-12-8-9-13-17(16)20-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H |
InChI Key |
VRORKNMUVQZITI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)OC1=CC=CC=C1SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




